(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
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Description
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N7O3S and its molecular weight is 363.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle pathway . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, an essential component for chromosome segregation during mitosis . This leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . This is evidenced by biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assays . The compound also inhibits colony formation in a concentration-dependent manner .
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3S/c22-14(12-3-4-13(18-17-12)21-10-15-9-16-21)19-5-7-20(8-6-19)25(23,24)11-1-2-11/h3-4,9-11H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZFGYSVOMRWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.